3-(2-Chlorophenyl)-2-cyanopropanoic acid chemical properties
3-(2-Chlorophenyl)-2-cyanopropanoic acid chemical properties
An In-depth Technical Guide to 3-(2-Chlorophenyl)-2-cyanopropanoic Acid: Properties, Synthesis, and Applications
Introduction
3-(2-Chlorophenyl)-2-cyanopropanoic acid is a specialized organic compound of significant interest in the pharmaceutical industry. Characterized by a chlorophenyl group, a nitrile, and a carboxylic acid moiety, this trifunctional molecule serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features allow for versatile chemical modifications, making it a valuable intermediate in multi-step synthetic pathways.
This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and primary applications of 3-(2-Chlorophenyl)-2-cyanopropanoic acid, with a focus on its role in drug development. The information is intended for researchers, chemists, and professionals in the field of medicinal chemistry and process development.
Physicochemical and Structural Properties
The fundamental properties of 3-(2-Chlorophenyl)-2-cyanopropanoic acid are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 3-(2-chlorophenyl)-2-cyanopropanoic acid | |
| CAS Number | 14376-12-0 | [1] |
| Molecular Formula | C₁₀H₈ClNO₂ | [2] |
| Molecular Weight | 209.63 g/mol | [3] |
| Monoisotopic Mass | 209.02435 Da | [2] |
| Predicted XLogP3-AA | 2.3 | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(C#N)C(=O)O)Cl | [2] |
| InChI Key | KSLANAUEYUSFCF-UHFFFAOYSA-N | [2] |
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// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- Cl; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N [style=bold, len=0.5]; // Triple bond C8 -- C10; C10 -- O1 [style=double, len=0.5]; C10 -- O2;
// Positioning hints (not all may be necessary with neato) C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"]; Cl [pos="2,-0.5!"]; C7 [pos="1.5,-1.5!"]; C8 [pos="2.5,-1.5!"]; C9 [pos="3.5,-0.8!"]; N [pos="4.3,-0.3!"]; C10 [pos="3,-2.5!"]; O1 [pos="2.5,-3.5!"]; O2 [pos="4,-2.5!"];
// Invisible edges for layout control if needed edge [style=invis]; C1 -- C4; }
Caption: 2D structure of 3-(2-Chlorophenyl)-2-cyanopropanoic acid.
Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and methylene protons.[6][7]
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2-7.5 ppm, integrating to 4 protons. The ortho-chloro substitution pattern results in overlapping signals.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, above δ 10.0 ppm. This signal may be exchangeable with D₂O.
-
Methine Proton (-CH(CN)-): A triplet around δ 4.0-4.5 ppm, integrating to 1 proton. It is coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂-): A doublet around δ 3.2-3.6 ppm, integrating to 2 protons. It is coupled to the adjacent methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for each unique carbon environment:
-
Carboxylic Carbon (-COOH): δ 168-172 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals between δ 127-135 ppm. The carbon attached to the chlorine atom (C-Cl) will be shifted slightly.
-
Nitrile Carbon (-CN): A sharp signal around δ 115-120 ppm.
-
Methine Carbon (-CH(CN)-): δ 40-45 ppm.
-
Methylene Carbon (-CH₂-): δ 35-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[8]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically 750-800 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 209.[2] A characteristic isotopic pattern for one chlorine atom ([M]+ and [M+2]+ in a ~3:1 ratio) would be a key identifier. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) and the nitrile group (-CN, 26 Da).
Synthesis and Reaction Mechanism
The primary and most efficient route for synthesizing 3-(2-Chlorophenyl)-2-cyanopropanoic acid and its derivatives is the Knoevenagel condensation .[9] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[9]
The Knoevenagel Condensation Pathway
The synthesis starts with two key reagents: 2-chlorobenzaldehyde and an active methylene compound, typically cyanoacetic acid or its esters.[10][11] The reaction is catalyzed by a weak base, such as piperidine or DABCO, to facilitate the formation of a carbanion without promoting self-condensation of the aldehyde.[12][13]
Caption: General workflow for the synthesis of the target compound.
Detailed Reaction Mechanism
The causality behind the Knoevenagel condensation is a well-understood, multi-step process.[11]
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from cyanoacetic acid, creating a resonance-stabilized enolate. The electron-withdrawing nature of both the nitrile and carboxyl groups makes this proton particularly acidic.
-
Nucleophilic Attack: The enolate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is subsequently protonated to yield a β-hydroxy adduct.
-
Dehydration: This adduct is unstable and readily undergoes base-catalyzed dehydration (elimination of water) to form the more stable, conjugated α,β-unsaturated product, 2-cyano-3-(2-chlorophenyl)acrylic acid.[8]
-
Reduction (If Necessary): The initial product of the Knoevenagel condensation is an acrylic acid derivative. To obtain the target propanoic acid, a subsequent reduction of the carbon-carbon double bond is required. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.[14]
Caption: Mechanism of the Knoevenagel condensation step.
Experimental Protocol
The following is a representative protocol for the synthesis of the unsaturated precursor, which can then be reduced.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude solid is filtered, washed with cold water or a non-polar solvent (like hexane) to remove unreacted aldehyde, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-cyano-3-(2-chlorophenyl)acrylic acid.
-
Reduction: The purified acrylic acid derivative is dissolved in a suitable solvent and treated with a reducing agent like sodium borohydride at a controlled temperature to yield 3-(2-Chlorophenyl)-2-cyanopropanoic acid. Acidification is required to protonate the carboxylate.
Applications in Drug Development
The primary industrial application of 3-(2-Chlorophenyl)-2-cyanopropanoic acid is as a key intermediate in the synthesis of Cetirizine .[15] Cetirizine is a widely used second-generation antihistamine for the treatment of allergies.[16]
The synthesis of Cetirizine involves the alkylation of a piperazine derivative. While several synthetic routes exist, some pathways can utilize intermediates derived from 3-(2-Chlorophenyl)-2-cyanopropanoic acid.[17][18] The cyano and carboxylic acid groups provide reactive handles for constructing the final drug molecule. For instance, the carboxylic acid can be activated for amide coupling, or the nitrile can be hydrolyzed or reduced to an amine, opening up diverse synthetic possibilities.[19][20]
Safety and Handling
While specific toxicity data for 3-(2-Chlorophenyl)-2-cyanopropanoic acid is limited, its chemical nature suggests that standard laboratory precautions for handling acidic and nitrile-containing compounds should be followed.
-
Hazards: Expected to be an irritant to the eyes, skin, and respiratory system, similar to related compounds like 3-cyanopropanoic acid.[21]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
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